(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine
Overview
Description
(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is a biphenyl-based phosphine ligand that has been utilized in various chemical reactions, particularly in palladium-catalyzed processes. The presence of the methyl group on the biphenyl moiety can influence the steric and electronic properties of the ligand, which in turn affects the reactivity and selectivity of the catalytic system .
Synthesis Analysis
The synthesis of related biphenyl-based diphosphines involves key steps such as ortho-lithiation/iodination reactions followed by Ullmann reactions to create the biphenyl framework with phosphine oxide groups, which are then reduced to the corresponding diphosphines . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the methyl group at the appropriate position on the biphenyl core.
Molecular Structure Analysis
The molecular structure of biphenyl-based phosphine ligands can be determined using techniques such as X-ray crystallography. For instance, the absolute configuration of a related diphosphine was established through X-ray analysis of its palladium complex . The molecular structure is crucial as it dictates the ligand's coordination properties and its ability to induce chirality in asymmetric syntheses.
Chemical Reactions Analysis
Biphenyl-based phosphine ligands have been shown to be effective in various chemical transformations. For example, 2-diphenylphosphino-2'-methylbiphenyl has been used as a ligand in palladium-catalyzed Heck coupling reactions, demonstrating good yields and tolerance to various electronic properties of the aryl bromides used . These ligands are also known to be efficient in enantioselective isomerizations and hydrogenations .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl-based phosphine ligands are influenced by their molecular structure. The presence of substituents such as methyl groups can affect the ligand's solubility, stability, and electronic properties, which are important for their performance in catalytic reactions. The electronic properties of the phosphorus atom, in particular, are critical for its ability to coordinate to metal centers in catalysis .
Scientific Research Applications
Selective Arylation in Heck Coupling Reactions
- A study by Nadri, Joshaghani, and Rafiee (2009) demonstrated the effectiveness of 2-diphenylphosphino-2′-methylbiphenyl as a ligand in palladium-catalyzed terminal arylation of 1,1-disubstituted olefins with aryl bromides. The study found that the yields of the products were independent of the electronic properties of the aryl bromides, but significantly influenced by the nature of the olefin (Nadri, Joshaghani, & Rafiee, 2009).
Application in Non-linear Optics
- Ching et al. (1991) synthesized {4′-[methyl(diphenyl)phosphonio]biphenyl-4-yl}triphenylborate and investigated its properties through absorption and fluorescence spectroscopy. The study concluded that this compound is promising for second-harmonic generation in the field of non-linear optics (Ching, Lequan, Lequan, Grisard, & Markovitsi, 1991).
Catalysis and Ligand Efficiency
- Research by Tschan et al. (2010) explored bulky phosphines containing substituted biphenyl in the catalysis of telomerization of 1,3-butadiene with methanol. They identified several ligands that showed improved selectivity and yield, highlighting the potential of biphenyl-based phosphines in catalytic processes (Tschan, García-Suárez, Freixa, Launay, Hagen, Benet‐Buchholz, & van Leeuwen, 2010).
Structural Analysis and Molecular Interactions
- Montes-Tolentino et al. (2018) conducted a structural analysis of (5-methyl-[1,3,5]-dithiazinan-2-yl)diphenylphosphines and their oxides. The study provided insights into the conformational aspects and intramolecular interactions, contributing to the understanding of the structural dynamics of such compounds (Montes-Tolentino, Rodríguez-López, Sánchez-Ruiz, Villaseñor-Granados, & Flores‐Parra, 2018).
Mechanism of Action
Target of Action
The primary targets of (2’-Methyl-[1,1’-biphenyl]-2-yl)diphenylphosphine, also known as 2-(Diphenylphosphino)-2’-methylbiphenyl, are metal ions in various inorganic and organometallic complexes . This compound belongs to a class of organophosphorus compounds known as diphosphines, which are commonly used as bidentate phosphine ligands . These ligands bind to metal ions, forming chelate rings .
Mode of Action
The compound interacts with its targets (metal ions) through the phosphino groups, forming a chelate ring . The presence of the methyl group on the biphenyl moiety can alter the electronic and steric properties of the ligand, potentially resulting in different coordination geometries and catalytic behavior in homogeneous catalysts .
Biochemical Pathways
As a ligand in metal phosphine complexes, this compound can influence various biochemical pathways depending on the specific metal ion it is complexed with . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As an organophosphorus compound, it is expected to have low bioavailability due to its poor solubility in water. Its pharmacokinetic properties can be influenced by its complexation with metal ions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ion it is complexed with . As a ligand, it can influence the reactivity and selectivity of the metal center, thereby affecting the outcome of catalytic reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(2-methylphenyl)phenyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUENDLLDUNRPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573746 | |
Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
402822-72-4 | |
Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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